Salirasib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Preclinical Studies of Salirasib

Preclinical studies have shown promise for salirasib's ability to inhibit Ras signaling and tumor growth in various models.

- In vitro studies have demonstrated that salirasib can inhibit the growth of several cancer cell lines, including hepatocellular carcinoma, pancreatic cancer, and hematological malignancies [, ].

- In vivo studies in mice with xenografts of human cancer cells have shown that salirasib can reduce tumor volume []. These studies suggest that salirasib may have a role in cancer treatment.

Clinical Trials of Salirasib

Early clinical trials of salirasib have shown encouraging results regarding safety and tolerability.

- A phase I trial in Japan evaluated the safety and pharmacokinetics of salirasib in patients with relapsed/refractory solid tumors. The study found that salirasib was well-tolerated, with gastrointestinal disturbances being the most common side effects.

- Another phase I trial investigated salirasib in patients with relapsed/refractory hematological malignancies []. This study also found salirasib to be well-tolerated, with modest anti-tumor activity observed.

- While these trials did not show dramatic responses, the encouraging safety profile and signs of efficacy warrant further investigation of salirasib, potentially in combination with other therapies.

Salirasib, also known as S-farnesylthiosalicylic acid, is a synthetic derivative of salicylic acid characterized by the molecular formula C22H30O2S. It is primarily recognized for its potential antineoplastic activity due to its ability to inhibit the activation of Ras proteins, which are implicated in approximately one-third of human cancers. Salirasib functions by dislodging all Ras isoforms from their membrane-anchoring sites, thereby preventing their activation and subsequent downstream signaling that promotes cell proliferation and survival .

Salirasib's mechanism of action targets the Ras protein, a cellular signaling molecule involved in cell growth and differentiation [, ]. Mutations in Ras can lead to uncontrolled cell division and cancer development []. Salirasib disrupts the anchoring of Ras proteins to the cell membrane, hindering their signaling activity and potentially stopping cancer cell growth [, ].

Additionally, Salirasib's interaction with cellular pathways can lead to apoptosis in cancer cells. For instance, when combined with TRAIL (TNF-related apoptosis-inducing ligand), Salirasib enhances TRAIL-induced apoptosis through mechanisms involving the downregulation of survivin, a protein that inhibits caspase-9 and is associated with cell survival .

Salirasib exhibits notable biological activities, particularly in the context of cancer treatment. Its primary mechanism involves inhibiting Ras protein activity, which is crucial for many oncogenic signaling pathways. Studies have shown that Salirasib can sensitize hepatocarcinoma cells to TRAIL-induced apoptosis by enhancing caspase activity and downregulating survivin levels .

In preclinical studies, Salirasib has been shown to induce cytotoxic effects in various cancer cell lines, including those resistant to conventional therapies. Its ability to modulate apoptotic pathways makes it a candidate for combination therapies aimed at overcoming resistance in cancer treatments .

The synthesis of Salirasib involves several steps starting from salicylic acid derivatives. One common method includes the reaction of salicylic acid with farnesyl bromide under basic conditions to form S-farnesylthiosalicylic acid. This reaction typically requires appropriate solvents and catalysts to facilitate the formation of the thioether linkage that characterizes Salirasib .

Research has also explored modifications to improve the bioavailability and stability of Salirasib through lipophilic modifications, leading to novel analogues with enhanced pharmacological properties .

Salirasib's primary application lies within oncology as a potential therapeutic agent targeting Ras-driven cancers. Its ability to inhibit Ras signaling makes it a promising candidate for treating various malignancies characterized by aberrant Ras activation. Clinical trials have been initiated to evaluate its efficacy and safety in humans, particularly in combination with other therapeutic agents like TRAIL .

Moreover, Salirasib's unique mechanism of action positions it as a valuable tool for research in cancer biology, especially in studies focusing on apoptosis and cell signaling pathways associated with Ras proteins .

Studies examining the interactions of Salirasib with cellular components have highlighted its role in modulating apoptotic pathways. For example, Salirasib enhances TRAIL-induced apoptosis by increasing caspase-3/7 activity across multiple hepatocarcinoma cell lines. This interaction underscores its potential as an adjuvant therapy in cancer treatment strategies aimed at enhancing the effectiveness of existing therapies .

Additionally, research into its pharmacokinetics has indicated challenges related to bioavailability and stability, prompting investigations into modified forms of Salirasib that retain or enhance its therapeutic effects while improving these pharmacological properties .

Salirasib belongs to a class of compounds that target Ras signaling pathways. Here are some similar compounds along with a brief comparison highlighting Salirasib's uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Farnesylthiosalicylic acid | Inhibits Ras protein activation | Parent compound; less selective than Salirasib |

| Tipifarnib | Farnesyl transferase inhibitor | Targets farnesylation specifically; broader action |

| Lonafarnib | Inhibits farnesyltransferase | Focused on preventing farnesylation; used in clinical trials |

| Selumetinib | MEK inhibitor | Directly targets downstream signaling; not a Ras inhibitor |

| Sorafenib | Multi-kinase inhibitor | Broader spectrum targeting multiple pathways |

Salirasib's specificity for dislodging Ras proteins from their membrane anchors distinguishes it from other compounds that may target different aspects of Ras signaling or related pathways. This specificity may contribute to its effectiveness in sensitizing cancer cells to apoptosis while minimizing effects on normal cells.

Molecular Structure and Formula

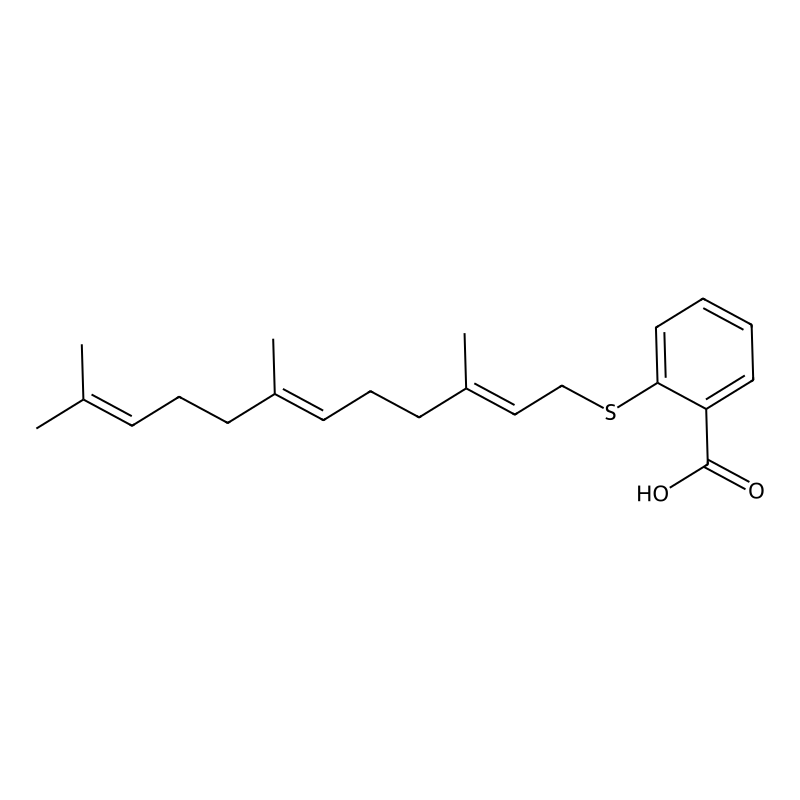

Salirasib, also known as farnesylthiosalicylic acid or by its abbreviated designation FTS, is a synthetic compound with the molecular formula C22H30O2S and a molecular weight of 358.54 g/mol [1] [2] [3]. The compound's IUPAC name is 2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid, which reflects its complex molecular architecture [1] [2].

The molecular structure of Salirasib consists of two primary structural components: a salicylic acid moiety and a farnesyl chain. The salicylic acid portion contains a benzene ring with both a carboxyl group (-COOH) and a thiol substituent (-SH) that has been modified through thioether formation. The farnesyl component is a fifteen-carbon isoprenoid chain with three isoprene units, containing two double bonds with (2E,6E) configuration, and three methyl substituents at positions 3, 7, and 11 [1] [2].

The compound is classified as a sesquiterpenoid due to its farnesyl component and simultaneously as a salicylic acid derivative owing to its benzoic acid structure [3] [4]. The CAS registry number for Salirasib is 162520-00-5, and its chemical identifier InChI Key is WUILNKCFCLNXOK-CFBAGHHKSA-N [1] [2] [3].

Physicochemical Properties

The physicochemical properties of Salirasib demonstrate its lipophilic nature and limited water solubility. The compound exhibits a calculated logarithmic partition coefficient (LogP) of 7.2, indicating high lipophilicity and preferential partitioning into organic phases over aqueous environments [1]. This high lipophilicity is consistent with the presence of the extended farnesyl chain.

Table 1: Physicochemical Properties of Salirasib

| Property | Value | Source/Reference |

|---|---|---|

| Molecular Formula | C22H30O2S | [1] [2] [3] |

| Molecular Weight (g/mol) | 358.54 | [1] [2] [3] |

| IUPAC Name | 2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid | [1] [2] |

| CAS Number | 162520-00-5 | [1] [2] [3] |

| Solubility in DMSO (mg/mL) | 20-72 | [5] [6] [7] |

| Solubility in Ethanol (mg/mL) | 20-72 | [6] [7] |

| Solubility in Water | Insoluble (2 μg/mL) | [2] [8] [7] |

| Storage Temperature (°C) | -20 | [2] [5] |

| Stability at -70°C | Stable for 196 days | [9] |

| Stability at Room Temperature | Stable for 6 hours | [9] |

| LogP (Calculated) | 7.2 | [1] |

| InChI Key | WUILNKCFCLNXOK-CFBAGHHKSA-N | [1] [2] |

| Color/Appearance | White to off-white powder | Inferred from powder form |

| Chemical Classification | Sesquiterpenoid, Salicylic acid derivative | [3] [4] |

The solubility profile of Salirasib reflects its lipophilic character. The compound demonstrates excellent solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with concentrations ranging from 20 to 72 mg/mL at 25°C [5] [6] [7]. In contrast, Salirasib exhibits extremely poor water solubility, with reported values as low as 2 μg/mL under standard conditions [2] [8] [7]. This hydrophobic nature necessitates the use of organic co-solvents or specialized formulations for aqueous preparations.

Table 2: Solubility Profile of Salirasib

| Solvent | Solubility | Conditions | Reference |

|---|---|---|---|

| Water | Insoluble (2 μg/mL) | Room temperature | [2] [8] [7] |

| DMSO | 20-72 mg/mL | 25°C | [5] [6] [7] |

| Ethanol | 20-72 mg/mL | 25°C | [6] [7] |

| Methanol | Soluble | Not specified | [9] |

| PBS (pH 7.2) | 0.5 mg/mL (with ethanol 1:1) | pH 7.2, 1:1 ethanol mixture | [6] |

| 1-Octanol | High (LogP = 7.2) | Partition coefficient measurement | [1] |

The stability characteristics of Salirasib have been extensively studied for pharmaceutical applications. Long-term stability studies demonstrate that the compound remains stable when stored at -70°C for at least 196 days without significant degradation [9]. At room temperature, Salirasib maintains stability for approximately 6 hours, which is sufficient for most analytical procedures [9]. The compound should be stored at -20°C as a powder to maintain optimal stability over extended periods [2] [5].

Structural Relationship to Salicylic Acid Derivatives

Salirasib's relationship to salicylic acid derivatives is fundamental to understanding both its chemical properties and biological activity. The compound retains the core salicylic acid structure, which consists of a benzene ring substituted with both a carboxyl group and a hydroxyl group in the ortho position. However, in Salirasib, the hydroxyl group has been replaced with a sulfur atom that forms a thioether linkage to the farnesyl chain [3] [4].

This structural modification significantly alters the compound's properties compared to native salicylic acid. The replacement of the hydroxyl group with a thioether linkage eliminates the compound's ability to form hydrogen bonds through the phenolic hydroxyl, instead introducing a sulfur atom that can participate in different types of molecular interactions. The carboxyl group remains free and available for hydrogen bonding and ionic interactions, which has been demonstrated to be essential for the compound's biological activity [10].

The salicylic acid backbone provides several important structural features. The aromatic ring system offers π-π stacking interactions and contributes to the compound's overall stability. The carboxyl group serves as both a hydrogen bond donor and acceptor, and its ionization state can be influenced by the local pH environment. Studies have shown that the free carboxyl group is absolutely required for Salirasib's activity, as esterification or amidation of this group results in complete loss of biological function [10].

Furthermore, the benzene ring of the salicylic acid moiety provides a rigid structural framework that positions the carboxyl group and thioether linkage in a specific spatial arrangement. This arrangement is crucial for the compound's ability to interact with its biological targets. Modifications to the benzene ring, such as halogen substitution, have been shown to decrease or eliminate biological activity, indicating the importance of the unsubstituted aromatic system [10].

S-Farnesylcysteine Mimetic Properties

The design of Salirasib as an S-farnesylcysteine mimetic represents a sophisticated approach to targeting prenylated protein interactions. S-farnesylcysteine is the natural substrate formed when cysteine residues in proteins undergo farnesylation, a post-translational modification essential for proper protein localization and function [12]. The structural similarity between Salirasib and S-farnesylcysteine enables the synthetic compound to compete with the natural substrate for binding to various cellular targets.

Table 3: Structural Comparison of Salirasib and S-farnesylcysteine

| Property | Salirasib (FTS) | S-farnesylcysteine | Key Difference |

|---|---|---|---|

| Molecular Formula | C22H30O2S | C18H31NO2S | Additional carbons in Salirasib |

| Molecular Weight (g/mol) | 358.54 | 325.5 | Salirasib is heavier |

| Functional Groups | Carboxyl group, Thioether | Amino group, Carboxyl group, Thioether | Salirasib has salicylic acid moiety |

| Isoprenoid Chain | Farnesyl (C15) | Farnesyl (C15) | Same farnesyl chain length |

| Terminal Modification | Salicylic acid | Cysteine residue | Different terminal chemistry |

| Biological Role | Ras inhibitor | Protein prenylation substrate | Opposite functional roles |

| Membrane Association | Membrane disruption | Membrane anchoring | Opposite membrane effects |

The farnesyl component of both molecules consists of a fifteen-carbon isoprenoid chain with the same basic structure: three isoprene units connected in a linear fashion with double bonds at the 2,6 positions in the (E,E) configuration [13] . This structural conservation is critical because the farnesyl group serves as the primary recognition element for enzymes and binding proteins that interact with prenylated substrates.

The key structural difference lies in the terminal modification of the molecule. While S-farnesylcysteine contains a cysteine residue with both amino and carboxyl functional groups, Salirasib incorporates a salicylic acid moiety that provides only the carboxyl group but adds the aromatic benzene ring system [14] [15]. This modification fundamentally alters the compound's biological behavior from a substrate that promotes protein-membrane associations to an inhibitor that disrupts such interactions.

The mimetic properties of Salirasib enable it to compete with S-farnesylcysteine for binding to prenylated protein methyltransferase (PPMTase), with a reported inhibition constant (Ki) of 2.6 μM [5]. This competitive inhibition occurs because both molecules present the same farnesyl recognition motif to the enzyme's active site. However, the salicylic acid modification in Salirasib prevents the normal methylation reaction from proceeding, effectively blocking the enzyme's function [16].

Beyond enzyme inhibition, Salirasib's farnesylcysteine mimetic properties allow it to interact with Ras-escort proteins and other farnesyl-binding domains [14] [15]. These interactions are selective for activated Ras proteins, as these proteins undergo conformational changes that expose their farnesyl groups and make them accessible to Salirasib binding. This selectivity is a crucial advantage, as it allows Salirasib to preferentially target dysregulated Ras signaling while leaving normal cellular processes relatively undisturbed [14].

The farnesyl chain in Salirasib also enables the compound to insert into cellular membranes, similar to how prenylated proteins achieve membrane association [13]. However, instead of promoting stable membrane anchoring like natural S-farnesylcysteine, Salirasib disrupts the membrane associations of target proteins by competing for membrane binding sites and interfering with protein-protein interactions within membrane microdomains [14] [15].

Traditional Synthetic Pathways

The classical approach to Salirasib synthesis begins with commercial thiosalicylic acid as the starting material [1] [2]. Early synthetic attempts utilized conventional base-catalyzed alkylation methods employing potassium hydroxide or potassium carbonate in aqueous or methanolic solutions [1] [2]. However, these traditional approaches encountered significant limitations, including poor selectivity, product decomposition, and formation of undesired ester byproducts [2] [3].

The fundamental chemical transformation involves the nucleophilic substitution reaction where the thiol group of thiosalicylic acid attacks an appropriate alkyl halide. In the case of Salirasib specifically, farnesyl bromide serves as the alkylating agent to introduce the farnesyl chain. The reaction proceeds through an SN2 mechanism, where the sulfur nucleophile displaces the halide leaving group [4] [5].

Initial optimization studies revealed that when potassium hydroxide was employed in methanol, complete product decomposition occurred [1] [2]. Similarly, potassium carbonate in methanol led to the formation of S-alkylated ester products rather than the desired carboxylic acid derivatives [1] [2]. These observations highlighted the need for more selective reaction conditions that would preserve the crucial carboxyl functionality while achieving efficient thiol alkylation.

The synthetic route typically follows a sequence beginning with commercial starting materials, followed by protection strategies when necessary, alkylation reactions, and final deprotection or purification steps [6]. The synthesis of related farnesyl salicylic acid derivatives demonstrated similar challenges, requiring careful optimization of reaction conditions to achieve acceptable yields [6].

Optimization Techniques for Thiosalicylic Acid S-Alkylation

Significant advances in Salirasib synthesis emerged through systematic optimization of the S-alkylation process. The breakthrough came with the identification of guanidinium carbonate as an optimal base system [1] [2] [3]. This base selection proved crucial for achieving complete selectivity and high yields in the alkylation reaction.

Optimized Reaction Conditions:

| Parameter | Optimized Value | Result |

|---|---|---|

| Base | Guanidinium carbonate (1 equiv) | Complete selectivity [1] |

| Solvent | Anhydrous acetone | 81% yield [1] |

| Temperature | Reflux conditions | 8 hours reaction time [1] |

| Atmosphere | Inert (argon/nitrogen) | Prevents oxidation [2] |

The optimized procedure involves dissolving thiosalicylic acid in anhydrous acetone under constant stirring and inert atmosphere [2]. Guanidinium carbonate and the appropriate organobromide compound are added in equimolar ratios. The reaction mixture undergoes reflux for eight hours, followed by acidification with 1M hydrochloric acid and extraction with ethyl ether [2].

For isoprenoid derivatives such as geranyl and farnesyl compounds, specialized preparation methods were employed. Isoprenols were converted to their respective chlorides using modified Corey-Kim conditions with N-chlorosuccinimide and dimethyl sulfide in dichloromethane [3]. The final alkylated thiosalicylic acid library was prepared using the optimized guanidinium carbonate conditions, yielding twelve analogs with an average yield of 79% after column chromatography purification [3].

The success of this optimization technique enabled the preparation of Salirasib analogs with diverse structural modifications while maintaining the essential 2-mercaptobenzoic acid core structure. This approach preserved the free carboxyl group that is absolutely required for biological activity [1].

Scale-up Considerations and Industrial Production

The transition from laboratory synthesis to industrial production of Salirasib requires careful consideration of multiple factors including reaction scalability, safety protocols, environmental impact, and economic viability [7]. Scale-up processes typically progress through several stages: laboratory scale (grams), pilot scale (kilograms), and commercial scale (hundreds of kilograms) [7].

Critical Scale-up Parameters:

Heat Management: The S-alkylation reaction generates heat during the nucleophilic substitution process. At larger scales, effective temperature control becomes crucial to prevent side reactions and maintain product quality [7]. Industrial reactors require sophisticated heat management systems including automated temperature monitoring, cooling systems, and emergency temperature control protocols.

Solvent Selection and Recovery: While acetone proves optimal for laboratory synthesis, industrial production demands consideration of solvent recovery, environmental impact, and cost [7]. Process development teams evaluate alternative solvents that maintain reaction efficiency while offering improved sustainability profiles. Solvent recovery systems become essential for economic viability at commercial scale.

Reaction Vessel Design: The eight-hour reflux requirement necessitates specialized reactor designs that accommodate extended heating periods while maintaining inert atmosphere conditions [7]. Commercial reactors ranging from 20L to 6000L provide flexibility for different production scales while ensuring consistent reaction conditions.

Process Analytical Technology: Real-time monitoring systems enable continuous assessment of reaction progress, temperature profiles, and product formation during scale-up operations [7]. These systems prevent batch failures and ensure consistent product quality across different production scales.

Safety Considerations: Industrial production requires comprehensive safety protocols addressing the handling of organobromide compounds, inert gas systems, and heated reaction conditions [7]. Enhanced ventilation systems, emergency response procedures, and worker protection protocols become mandatory for commercial operations.

The pharmaceutical industry experience with similar synthetic transformations suggests that Salirasib production could achieve commercial viability with batch sizes ranging from hundreds of grams for specialized pharmaceutical applications to hundreds of kilograms for broader therapeutic use [7]. Process optimization studies indicate potential yield improvements from 81% at laboratory scale to 80-95% targets at commercial scale through advanced process control and optimization [7].

Analytical Characterization Methods

Comprehensive analytical characterization ensures product quality, purity, and structural confirmation throughout Salirasib synthesis and production. Multiple analytical techniques provide complementary information essential for both research and commercial applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique represents the gold standard for Salirasib quantification in biological matrices [8] [9] [10] [11]. The method employs liquid-liquid extraction with methyl t-butyl ether from plasma samples, followed by separation on Waters X-Terra C18 columns using acetonitrile/ammonium acetate mobile phases [9] [10]. Detection utilizes electrospray ionization monitoring ion transitions from m/z 357.2 → 153.0 for Salirasib [9] [10] [11].

The LC-MS/MS method demonstrates exceptional sensitivity with linear calibration curves spanning 1-1000 ng/mL concentration ranges [9] [10]. Validation parameters including within-day and between-day precision and accuracy fall well within accepted analytical criteria (<8.0%) [9] [10]. This method successfully quantifies Salirasib concentrations in cancer patient plasma following oral administration [9] [10].

Nuclear Magnetic Resonance Spectroscopy: Both 1H and 13C NMR provide definitive structural characterization for synthetic confirmation [1] [2] [12]. The 1H NMR spectrum of Salirasib derivatives typically shows characteristic peaks including aromatic protons (7.0-8.2 ppm), farnesyl chain methyls (1.5-1.7 ppm), and methylene protons (2.0-3.5 ppm) [1] [2] [3].

Advanced NMR techniques including two-dimensional experiments offer superior structural elucidation capabilities for complex derivatives [13]. ALSOFAST-[1H-13C]-HMQC experiments provide enhanced sensitivity for detecting higher-order structural changes and excipient interactions in formulated solutions [13].

High-Performance Liquid Chromatography: HPLC methods enable purity determination and quantitative analysis during synthesis optimization [8]. Reverse-phase HPLC using C18 stationary phases with acetonitrile-water mobile systems provides effective separation of Salirasib from synthetic impurities and starting materials.

Mass Spectrometry Characterization: Direct injection mass spectrometry confirms molecular identity through accurate mass determination and fragmentation pattern analysis [1] [2]. Matrix-assisted laser desorption/ionization (MALDI) spectra provide molecular weight confirmation for synthetic intermediates and final products [12].

Specialized Detection Methods: For thiol-containing intermediates and metabolites, fluorescence detection using ThioGlo derivatization offers enhanced sensitivity [14]. This technique achieves detection limits of 3 nM with 20 μL injection volumes while maintaining selectivity against interfering biological thiols [14].

Quality Control Integration: Analytical methods integrate into comprehensive quality control systems supporting both research and commercial production. Certificate of analysis protocols ensure batch-to-batch consistency while supporting regulatory compliance requirements for pharmaceutical applications [15].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Dates

2. Yaari-Stark, Shira; Shaked, Maayan; Nevo-Caspi, Yael; Jacob-Hircsh, Jasmine; Shamir, Ron; Rechavi, Gideon; Kloog, Yoel. Ras inhibits endoplasmic reticulum stress in human cancer cells with amplified Myc. International Journal of Cancer (2010), 126(10), 2268-2281. CODEN: IJCNAW ISSN:0020-7136. CAN 152:451033 AN 2010:392292

3. Tsimberidou, Apostolia Maria; Rudek, Michelle A.; Hong, David; Ng, Chaan S.; Blair, Jessica; Goldsweig, Howard; Kurzrock, Razelle. Phase 1 first-in-human clinical study of S-trans, trans-farnesylthiosalicylic acid (salirasib) in patients with solid tumors. Cancer Chemotherapy and Pharmacology (2010), 65(2), 235-241. CODEN: CCPHDZ ISSN:0344-5704. CAN 152:421750 AN 2009:1464193

4. Goldberg, Liat; Haklai, Roni; Bauer, Victor; Heiss, Aaron; Kloog, Yoel. New Derivatives of Farnesylthiosalicylic Acid (Salirasib) for Cancer Treatment: Farnesylthiosalicylamide Inhibits Tumor Growth in Nude Mice Models. Journal of Medicinal Chemistry (2009), 52(1), 197-205. CODEN: JMCMAR ISSN:0022-2623. CAN 150:28393 AN 2008:1500762

5. Goldberg, Liat; Ocherashvilli, Aharon; Daniels, Dianne; Last, David; Cohen, Zvi R.; Tamar, Gregory; Kloog, Yoel; Mardor, Yael. Salirasib (farnesyl thiosalicylic acid) for brain tumor treatment: a convection-enhanced drug delivery study in rats. Molecular Cancer Therapeutics (2008), 7(11), 3609-3616. CODEN: MCTOCF ISSN:1535-7163. CAN 150:70750 AN 2008:1353107

6. Zhao, Ming; He, Ping; Xu, Linping; Hidalgo, Manuel; Laheru, Dan; Rudek, Michelle A. Determination of salirasib (S-trans,trans-farnesylthiosalicylic acid) in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography, B: Analytical Technologies in the Biomedical and Life Sciences (2008), 869(1-2), 142-145. CODEN: JCBAAI ISSN:1570-0232. CAN 149:69463 AN 2008:722666

7. Rotblat, Barak; Ehrlich, Marcello; Haklai, Roni; Kloog, Yoel. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer. Methods in Enzymology (2008), 439(Small GTPAses in Disease, Part B), 467-489. CODEN: MENZAU ISSN:0076-6879. CAN 149:94412 AN 2008:622547

8. Haklai, Roni; Elad-Sfadia, Galit; Egozi, Yaakov; Kloog, Yoel. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice. Cancer Chemotherapy and Pharmacology (2007), Volume Date 2008, 61(1), 89-96. CODEN: CCPHDZ ISSN:0344-5704. CAN 148:205540 AN 2007:1108791

9. Zundelevich, Adi; Elad-Sfadia, Galit; Haklai, Ronit; Kloog, Yoel. Suppression of lung cancer tumor growth in a nude mouse model by the Ras inhibitor salirasib (farnesylthiosalicylic acid). Molecular Cancer Therapeutics (2007), 6(6), 1765-1773. CODEN: MCTOCF ISSN:1535-7163. CAN 147:250093 AN 2007:654894

10. Blum, Roy; Elkon, Ran; Yaari, Shira; Zundelevich, Adi; Jacob-Hirsch, Jasmine; Rechavi, Gideon; Shamir, Ron; Kloog, Yoel. Gene Expression Signature of Human Cancer Cell Lines Treated with the Ras Inhibitor Salirasib (S-Farnesylthiosalicylic Acid). Cancer Research (2007), 67(7), 3320-3328. CODEN: CNREA8 ISSN:0008-5472. CAN 146:454468 AN 2007:445719

11. Yaari-Stark Shira; Shaked Maayan; Nevo-Caspi Yael; Jacob-Hircsh Jasmine; Shamir Ron; Rechavi Gideon; Kloog Yoel Ras inhibits endoplasmic reticulum stress in human cancer cells with amplified Myc. International journal of cancer. Journal international du cancer (2010), 126(10), 2268-81. Journal code: 0042124. E-ISSN:1097-0215. PubMed ID 19998334 AN 2010215169

12. Goldberg Liat; Haklai Roni; Bauer Victor; Heiss Aaron; Kloog Yoel New derivatives of farnesylthiosalicylic acid (salirasib) for cancer treatment: farnesylthiosalicylamide inhibits tumor growth in nude mice models. Journal of medicinal chemistry (2009), 52(1), 197-205. Journal code: 9716531. E-ISSN:1520-4804. PubMed ID 19072665 AN 2009046646

13. Goldberg Liat; Ocherashvilli Aharon; Daniels Dianne; Last David; Cohen Zvi R; Tamar Gregory; Kloog Yoel; Mardor Yael Salirasib (farnesyl thiosalicylic acid) for brain tumor treatment: a convection-enhanced drug delivery study in rats. Molecular cancer therapeutics (2008), 7(11), 3609-16. Journal code: 101132535. ISSN:1535-7163. PubMed ID 19001442 AN 2008732623

14. Zhao Ming; He Ping; Xu Linping; Hidalgo Manuel; Laheru Dan; Rudek Michelle A Determination of salirasib (S-trans,trans-farnesylthiosalicylic acid) in human plasma using liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences (2008), 869(1-2), 142-5. Journal code: 101139554. ISSN:1570-0232. PubMed ID 18534927 AN 2008385208

15. Rotblat Barak; Ehrlich Marcello; Haklai Roni; Kloog Yoel The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer. Methods in enzymology (2008), 439 467-89. Journal code: 0212271. ISSN:0076-6879. PubMed ID 18374183 AN 2008216519

16. Haklai Roni; Elad-Sfadia Galit; Egozi Yaakov; Kloog Yoel Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice. Cancer chemotherapy and pharmacology (2008), 61(1), 89-96. Journal code: 7806519. ISSN:0344-5704. PubMed ID 17909812 AN 2007588457

17. Zundelevich Adi; Elad-Sfadia Galit; Haklai Ronit; Kloog Yoel Suppression of lung cancer tumor growth in a nude mouse model by the Ras inhibitor salirasib (farnesylthiosalicylic acid). Molecular cancer therapeutics (2007), 6(6), 1765-73. Journal code: 101132535. ISSN:1535-7163. PubMed ID 17541036 AN 2007357125

18. Blum Roy; Elkon Ran; Yaari Shira; Zundelevich Adi; Jacob-Hirsch Jasmine; Rechavi Gideon; Shamir Ron; Kloog Yoel Gene expression signature of human cancer cell lines treated with the ras inhibitor salirasib (S-farnesylthiosalicylic acid). Cancer research (2007), 67(7), 3320-8. Journal code: 2984705R. ISSN:0008-5472. PubMed ID 17409441 AN 2007232983